
MS-Peg1-thp
Descripción general
Descripción
MS-Peg1-thp: , also known as 2-(oxan-2-yloxy)ethyl methanesulfonate, is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a mesylate group and a tetrahydropyranyl (THP) group. The mesylate group can be replaced by nucleophilic reagents, making it useful for bioconjugation and PEGylation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MS-Peg1-thp involves the reaction of 2-(oxan-2-yloxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The mesylate group in MS-Peg1-thp can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form new compounds.
Hydrolysis: The THP group can be hydrolyzed under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, tetrahydrofuran.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
- Substitution reactions yield a variety of bioconjugates depending on the nucleophile used.
- Hydrolysis of the THP group yields the corresponding hydroxyl compound.
Aplicaciones Científicas De Investigación
Chemistry: MS-Peg1-thp is used as a linker in the synthesis of polyethylene glycol (PEG)-based compounds. It facilitates the attachment of PEG chains to other molecules, enhancing their solubility and stability.
Biology: In biological research, this compound is used for PEGylation of proteins and peptides. PEGylation improves the pharmacokinetics and reduces the immunogenicity of therapeutic proteins.
Medicine: this compound is employed in the development of drug delivery systems. PEGylation of drugs enhances their solubility, stability, and bioavailability, leading to improved therapeutic efficacy.
Industry: In the industrial sector, this compound is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants.
Mecanismo De Acción
Molecular Targets and Pathways: MS-Peg1-thp acts as a linker molecule, facilitating the attachment of PEG chains to other molecules. The mesylate group reacts with nucleophiles, forming stable covalent bonds. The THP group protects the hydroxyl functionality during the reaction and can be removed under acidic conditions.
Comparación Con Compuestos Similares
MS-Peg2-thp: Contains a longer PEG chain, providing increased solubility and stability.
MS-Peg3-thp: Further extends the PEG chain length, enhancing the properties of the conjugated molecules.
Uniqueness: MS-Peg1-thp is unique due to its specific PEG chain length and the presence of both mesylate and THP groups. This combination allows for versatile applications in bioconjugation and PEGylation processes.
Propiedades
IUPAC Name |
2-(oxan-2-yloxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-14(9,10)13-7-6-12-8-4-2-3-5-11-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJFJMDXOWYTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



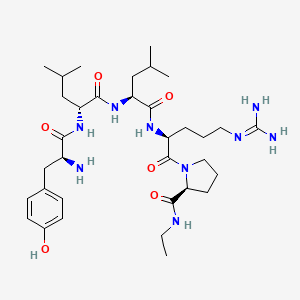
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)
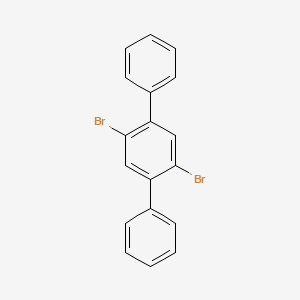
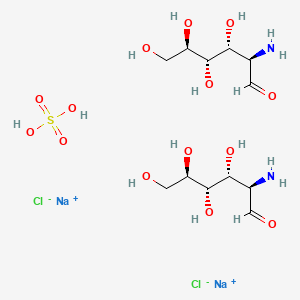
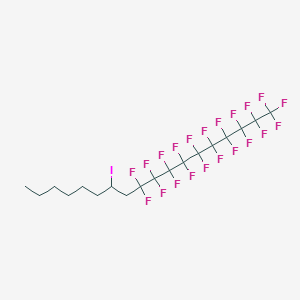
![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)

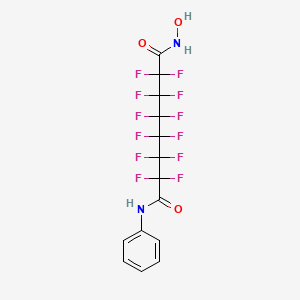

![tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate](/img/structure/B3321076.png)
![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)
